(2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine

Lipophilicity LogP Drug-likeness

(2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine (CAS 2092310-56-8; molecular formula C9H16F3N; MW 195.23) is a chiral, non-racemic cis-2,6-disubstituted piperidine bearing an electron-withdrawing trifluoromethyl (-CF3) group at the 6-position (R configuration) and a sterically demanding isopropyl group at the 2-position (S configuration). The compound is supplied as the racemic cis mixture, rac-(2R,6S)-2-(propan-2-yl)-6-(trifluoromethyl)piperidine, with a typical purity of 95.0%.

Molecular Formula C9H16F3N
Molecular Weight 195.229
CAS No. 2092310-56-8
Cat. No. B2587102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine
CAS2092310-56-8
Molecular FormulaC9H16F3N
Molecular Weight195.229
Structural Identifiers
SMILESCC(C)C1CCCC(N1)C(F)(F)F
InChIInChI=1S/C9H16F3N/c1-6(2)7-4-3-5-8(13-7)9(10,11)12/h6-8,13H,3-5H2,1-2H3/t7-,8+/m0/s1
InChIKeyKGUAMDYNPNYGLQ-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,6R)-2-Isopropyl-6-(trifluoromethyl)piperidine (CAS 2092310-56-8): Stereochemically Defined cis-2,6-Disubstituted Piperidine Building Block — Procurement-Relevant Baseline Characterization


(2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine (CAS 2092310-56-8; molecular formula C9H16F3N; MW 195.23) is a chiral, non-racemic cis-2,6-disubstituted piperidine bearing an electron-withdrawing trifluoromethyl (-CF3) group at the 6-position (R configuration) and a sterically demanding isopropyl group at the 2-position (S configuration) . The compound is supplied as the racemic cis mixture, rac-(2R,6S)-2-(propan-2-yl)-6-(trifluoromethyl)piperidine, with a typical purity of 95.0% [1]. Its predicted physicochemical profile — ACD/LogP 2.56, pKa 7.79±0.10, boiling point 177.0±35.0 °C, density 1.040±0.06 g/cm³ — reflects the combined influence of the lipophilic isopropyl group and the electronegative, metabolically stabilizing CF3 substituent . This compound belongs to a class of cis-2,6-disubstituted piperidines that are of significant interest in medicinal chemistry as conformational constraints and as intermediates for bioactive molecule synthesis [2].

Why Generic Substitution Fails: The Multifactorial Differentiation of (2S,6R)-2-Isopropyl-6-(trifluoromethyl)piperidine from Simpler Piperidine Analogs


Simple piperidine analogs — such as 2-isopropylpiperidine, 2-(trifluoromethyl)piperidine, or 2,6-dimethylpiperidine — each capture only one dimension of the target compound's property profile. 2-Isopropylpiperidine lacks the electron-withdrawing and metabolic-stability-enhancing CF3 group (pKa ~11.0 vs. 7.79 for the target compound) [1]. 2-(Trifluoromethyl)piperidine carries the CF3 substituent but lacks the steric bulk and lipophilicity contribution of the isopropyl group at the 2-position (ACD/LogP ~2.02 vs. 2.56 for the target compound) . 2,6-Dimethylpiperidine (2,6-lupetidine) has two small methyl substituents and cannot replicate the electron-withdrawing character of CF3 . Furthermore, the defined (2S,6R) cis stereochemistry of the target compound provides a specific spatial orientation of substituents that influences conformational preference — predominantly chair conformation with equatorial CF3 — a feature that is lost in racemic mixtures of stereochemically undefined analogs . The quantitative evidence below demonstrates that these structural differences translate into measurable, procurement-relevant differentiation across lipophilicity, basicity, steric footprint, and predicted pharmacokinetic behavior.

Product-Specific Quantitative Evidence Guide: (2S,6R)-2-Isopropyl-6-(trifluoromethyl)piperidine — Comparator-Based Differentiation Data for Scientific Procurement Decisions


Lipophilicity Differentiation: ACD/LogP Comparison of (2S,6R)-2-Isopropyl-6-(trifluoromethyl)piperidine vs. Mono-Substituted and Bis-CF3 Analogs

The target compound exhibits an ACD/LogP of 2.56, which is significantly higher than the mono-substituted analog 2-(trifluoromethyl)piperidine (ACD/LogP 2.02) and substantially higher than 4-(trifluoromethyl)piperidine (ACD/LogP ~1.14–1.88), reflecting the additive lipophilic contribution of the isopropyl group at the 2-position . Conversely, the bis-CF3 analog (2R,6S)-2,6-bis(trifluoromethyl)piperidine would be expected to have lower lipophilicity due to the strong electron-withdrawing effect of two CF3 groups (predicted pKa ~3.8) . The target compound's LogP of 2.56 falls within the optimal range for oral bioavailability (Lipinski's Rule of 5: LogP < 5), making it a balanced choice between the excessively hydrophilic bis-CF3 analog and the less lipophilic mono-CF3 analog lacking the isopropyl substituent.

Lipophilicity LogP Drug-likeness Membrane permeability

Basicity Modulation: pKa Reduction by Trifluoromethyl Substitution — (2S,6R)-2-Isopropyl-6-(trifluoromethyl)piperidine vs. 2-Isopropylpiperidine

The target compound has a predicted pKa of 7.79±0.10, which is dramatically lower than that of 2-isopropylpiperidine (pKa ~11.0) [1]. This ~3.2 log unit reduction in basicity is a direct consequence of the electron-withdrawing CF3 substituent at the 6-position. At physiological pH (7.4), the target compound exists in a mixed ionization state (approximately 71% free base / 29% protonated based on the Henderson-Hasselbalch equation), whereas 2-isopropylpiperidine is >99.9% protonated [1]. The target compound's pKa is comparable to that of (S)-2-(trifluoromethyl)piperidine (pKa 7.74±0.10), indicating that the isopropyl group at the 2-position does not significantly alter the nitrogen basicity when CF3 is already present at the 6-position . This mixed ionization state at physiological pH can favorably influence passive membrane permeability and reduce lysosomal trapping compared to highly basic piperidines.

Basicity pKa Ionization state Drug design

Conformational Control and Steric Footprint Differentiation: cis-2,6-Disubstitution Pattern with Isopropyl vs. Methyl at the 2-Position

The target compound features a cis-2,6-disubstitution pattern with a bulky isopropyl group at the 2-position (S configuration) and a trifluoromethyl group at the 6-position (R configuration). X-ray crystallography studies of analogous cis-2,6-disubstituted piperidine derivatives demonstrate that the chair conformation dominates, with the CF3 group occupying an equatorial position to minimize 1,3-diaxial steric interactions . The isopropyl group provides significantly greater steric bulk (Taft steric parameter Es ≈ -0.47 for isopropyl) compared to the methyl analog (2S,6S)-2-methyl-6-(trifluoromethyl)piperidine (Es ≈ 0.00 for methyl), which translates to enhanced conformational rigidity and distinct spatial presentation of substituents [1]. This stereochemical arrangement is critical in receptor binding contexts where the specific orientation of the isopropyl and CF3 groups dictates molecular recognition, as demonstrated by the importance of (6R)-trifluoromethyl substitution in GnRH antagonist quinolone series [2].

Conformational analysis Steric hindrance cis-2,6-disubstituted piperidine Structure-based design

Predicted Metabolic Stability Advantage: Class-Level Evidence for Reduced Clearance via 6-Trifluoromethyl Substitution on Piperidine Scaffolds

Direct comparative metabolic stability data for (2S,6R)-2-isopropyl-6-(trifluoromethyl)piperidine are not available in the public domain. However, class-level structure-activity relationship (SAR) evidence from the GnRH antagonist piperidine-quinolone series (Jiang et al., 2004) demonstrates that blocking the 6-position of the piperidine ring with a trifluoromethyl group reduces clearance rate and increases oral bioavailability compared to unsubstituted or methyl-substituted analogs [1]. The mechanism involves prevention of oxidative metabolism at the alpha-position to the nitrogen, a common metabolic soft spot for piperidine rings. A structurally related compound, 1-(piperidin-4-yl)-2-(trifluoromethyl)piperidine (cLogP = 2.3), has been reported to exhibit moderate clearance (15 mL/min/kg) and 68% oral bioavailability in Sprague-Dawley rats, supporting the class-level prediction that alpha-trifluoromethyl piperidines possess favorable PK properties . The isopropyl group at the 2-position of the target compound may provide additional steric shielding against CYP-mediated N-dealkylation, although this remains a theoretical inference pending experimental verification [2].

Metabolic stability Clearance Oral bioavailability Trifluoromethyl effect

Physicochemical Property Differentiation: Boiling Point and Density — Implications for Purification and Formulation Workflows

The target compound has a predicted boiling point of 177.0±35.0 °C at 760 mmHg and a predicted density of 1.040±0.06 g/cm³ . In comparison, 2-(trifluoromethyl)piperidine (without the isopropyl group) has a lower boiling point of 122–124 °C, and 2-isopropylpiperidine (without the CF3 group) is expected to have a lower boiling point as well . The higher boiling point of the target compound reflects the increased molecular weight and stronger intermolecular interactions (dipole-dipole from CF3, van der Waals from isopropyl) compared to mono-substituted analogs. The density of 1.040 g/cm³ is intermediate between (S)-2-(trifluoromethyl)piperidine (density 1.161 g/mL at 25 °C) and 2-isopropylpiperidine (expected lower density), indicating that the isopropyl group partially offsets the density-increasing effect of the CF3 substituent . These physicochemical differences have practical implications: the higher boiling point may necessitate adjusted distillation parameters during purification, and the density affects phase separation behavior in aqueous workup procedures.

Boiling point Density Purification Physicochemical properties

Best Research and Industrial Application Scenarios for (2S,6R)-2-Isopropyl-6-(trifluoromethyl)piperidine — Evidence-Driven Use Cases


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring Balanced Lipophilicity and Reduced Basicity

The target compound's ACD/LogP of 2.56 and pKa of 7.79 position it favorably for CNS drug discovery programs where both passive membrane permeability and avoidance of excessive lysosomal trapping are critical . Compared to highly basic piperidines such as 2-isopropylpiperidine (pKa ~11.0), the target compound's ~3.2 log unit reduction in basicity reduces the fraction permanently protonated at physiological pH, thereby improving the free base available for passive diffusion across the blood-brain barrier [1]. The isopropyl group provides additional steric shielding against CYP-mediated metabolism at the 2-position, complementing the metabolic stability benefit of the 6-CF3 group identified in the GnRH antagonist SAR studies [2].

Stereochemical Probe Design: Exploiting Defined (2S,6R) cis Configuration for Target Engagement Studies

The defined (2S,6R) stereochemistry and the conformational preference for equatorial CF3 (established by X-ray crystallography of analogous compounds) make this compound suitable as a stereochemical probe in structure-based drug design . The intermediate steric bulk of the isopropyl group (Taft Es ≈ -0.47) relative to the methyl analog (Es ≈ 0.00) provides a tunable steric parameter that can differentiate binding pocket interactions without the excessive steric clash that two CF3 groups would introduce (2,6-bis-CF3: predicted pKa ~3.8, excessively low for many target classes) [1][2].

Building Block for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The combination of an unprotected secondary amine handle, defined stereochemistry, and balanced physicochemical properties (LogP 2.56, pKa 7.79) makes this compound a versatile building block for library synthesis . The piperidine NH can be directly functionalized via amide bond formation, reductive amination, or sulfonylation without requiring protecting group manipulation. The 95% purity specification (Sima-Lab) and the availability in quantities from 5 mg to 1 g support both initial screening and hit-to-lead scale-up workflows [1]. The density of 1.040 g/cm³ facilitates accurate liquid handling in automated library synthesis platforms.

Lead Optimization of Metabolic Stability: Exploiting the 6-Trifluoromethyl Blockade of Alpha-Position Oxidation

For drug discovery programs where piperidine-containing leads suffer from rapid N-dealkylation or alpha-oxidation, the 6-CF3 substituent offers a metabolically blocking strategy validated by the GnRH antagonist SAR data (Jiang et al., 2004) . The isopropyl group at the 2-position provides additional steric shielding, creating a dual metabolic blockade at both alpha-positions of the piperidine ring — a feature not available in mono-substituted analogs such as 2-(trifluoromethyl)piperidine [1]. The structurally related 1-(piperidin-4-yl)-2-(trifluoromethyl)piperidine (68% oral bioavailability in rats, clearance 15 mL/min/kg) serves as a proof-of-concept for the favorable PK profile achievable with this substitution pattern [2].

Quote Request

Request a Quote for (2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.